Cas no 1334488-37-7 (tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate)

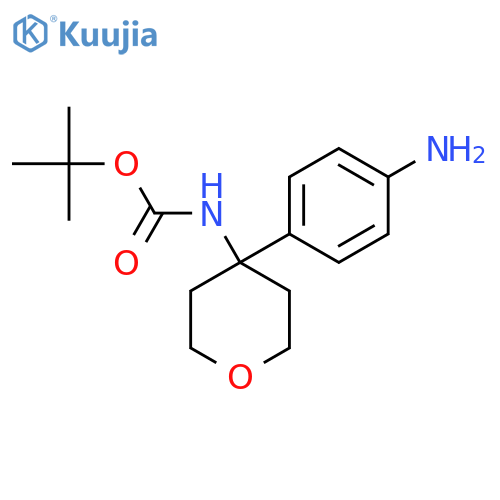

1334488-37-7 structure

商品名:tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate

tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- [4-(4-Amino-phenyl)-tetrahydro-pyran-4-yl]-carbamic acid tert-butyl ester

- TERT-BUTYL N-[4-(4-AMINOPHENYL)OXAN-4-YL]CARBAMATE

- [4-(4-Amino-phenyl)-tetrahydro-pyran-4-yl]-carbami

- CID 122174184

- Carbamic acid, N-[4-(4-aminophenyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester

- Tert-butyl (4-(4-aminophenyl)tetrahydro-2h-pyran-4-yl)carbamate

- tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate

-

- インチ: 1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(8-10-20-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3,(H,18,19)

- InChIKey: HKKBSXWQUQCAGX-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2C=CC(=CC=2)N)(CC1)NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 351

- トポロジー分子極性表面積: 73.6

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 455.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.35±0.20(Predicted)

tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452498-100mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 100mg |

$1144.0 | 2023-09-29 | ||

| Enamine | EN300-1452498-10000mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 10000mg |

$5590.0 | 2023-09-29 | ||

| Enamine | EN300-1452498-50mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 50mg |

$1091.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417162-2.5g |

Tert-butyl (4-(4-aminophenyl)tetrahydro-2h-pyran-4-yl)carbamate |

1334488-37-7 | 95% | 2.5g |

¥17161.00 | 2024-08-09 | |

| Enamine | EN300-1452498-250mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 250mg |

$1196.0 | 2023-09-29 | ||

| Enamine | EN300-1452498-5000mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 5000mg |

$3770.0 | 2023-09-29 | ||

| Enamine | EN300-1452498-1000mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 1000mg |

$1299.0 | 2023-09-29 | ||

| Enamine | EN300-1452498-2500mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 2500mg |

$2548.0 | 2023-09-29 | ||

| Enamine | EN300-1452498-1.0g |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1452498-500mg |

tert-butyl N-[4-(4-aminophenyl)oxan-4-yl]carbamate |

1334488-37-7 | 500mg |

$1247.0 | 2023-09-29 |

tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1334488-37-7 (tert-butyl N-4-(4-aminophenyl)oxan-4-ylcarbamate) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量